molecular formula C18H23N3O4 B12344479 Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester

Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester

Cat. No.: B12344479
M. Wt: 345.4 g/mol
InChI Key: CQAZTVJNANEQEV-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester is a complex heterocyclic compound It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be more eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines and pyrimido[4,5,6-ij][2,7]naphthyridines .

Scientific Research Applications

Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or binding to DNA, thereby disrupting essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl 1-methyl-5-oxo-1,2,3a,4,5a,6,8,9,9a,9b-decahydro-[1,2]oxazolo[4,5-f][2,7]naphthyridine-7-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-11-15-13-7-8-21(9-14(13)16(22)19-17(15)25-20-11)18(23)24-10-12-5-3-2-4-6-12/h2-6,11,13-15,17,20H,7-10H2,1H3,(H,19,22)

InChI Key

CQAZTVJNANEQEV-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3CCN(CC3C(=O)NC2ON1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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